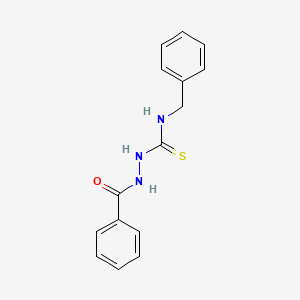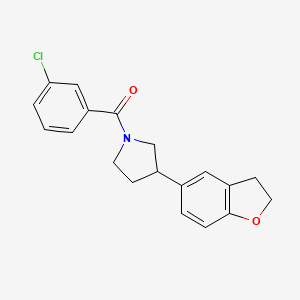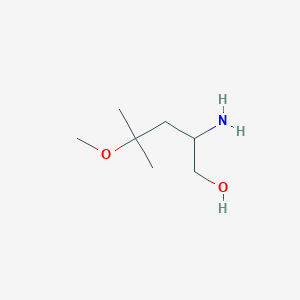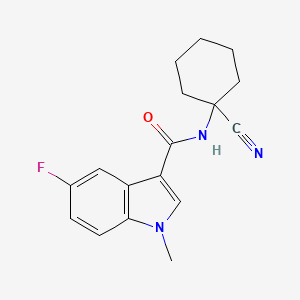![molecular formula C18H10BrFN2S B2713380 2-[(4-Bromophenyl)sulfanyl]-4-(4-fluorophenyl)nicotinonitrile CAS No. 478245-90-8](/img/structure/B2713380.png)
2-[(4-Bromophenyl)sulfanyl]-4-(4-fluorophenyl)nicotinonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-[(4-Bromophenyl)sulfanyl]-4-(4-fluorophenyl)nicotinonitrile” is a chemical compound with the molecular formula C18H10BrFN2S . It is a derivative of phenylacetic acid containing a bromine atom in the para position .
Molecular Structure Analysis
The molecular structure of “2-[(4-Bromophenyl)sulfanyl]-4-(4-fluorophenyl)nicotinonitrile” is confirmed by its molecular formula C18H10BrFN2S .Wissenschaftliche Forschungsanwendungen
Kinetic Investigation on Hydrolysis
A kinetic investigation of aryl(fluoro)(phenyl)-λ6-sulfanenitriles, which are chemically related to 2-[(4-Bromophenyl)sulfanyl]-4-(4-fluorophenyl)nicotinonitrile, revealed the hydrolysis process in various solutions. This study is significant for understanding the reactivity and stability of such compounds under different conditions, essential for their application in chemical synthesis and environmental degradation processes (Dong et al., 2001).
Practical Synthesis Methods
The synthesis of 2-Fluoro-4-bromobiphenyl, a key intermediate for manufacturing non-steroidal anti-inflammatory and analgesic materials, highlights the importance of developing efficient and practical synthesis methods for halogenated compounds. Such methods enable the large-scale production of pharmaceuticals and other valuable chemicals (Qiu et al., 2009).
Applications in Electro-Emissive Devices
Studies on novel binary copolymer films using aniline and haloanilines, including aniline/o-bromo-aniline, for electro-emissive devices (EEDs) demonstrate the application of these compounds in the development of new materials with high infrared emissivity modulation capability. Such materials have potential applications in infrared thermal control and dynamic visible light and infrared camouflage, pointing to the role of halogenated compounds in advanced material science (Wang et al., 2020).
Photodynamic Activity
The synthesis and characterization of novel sulfanyl porphyrazines with peripheral 4-bromobenzyl and 4-biphenylylmethyl substituents for photodynamic therapy (PDT) underline the therapeutic potential of halogenated compounds. These compounds, especially when incorporated into cationic liposomes, show high activity against various cancer cell lines, suggesting their promise as sensitizers in the treatment of cancers (Piskorz et al., 2017).
Zukünftige Richtungen
The future directions for the study of “2-[(4-Bromophenyl)sulfanyl]-4-(4-fluorophenyl)nicotinonitrile” and similar compounds could involve further exploration of their antimicrobial and anticancer activities . Additionally, more research could be done to understand their synthesis, chemical reactions, and physical and chemical properties.
Eigenschaften
IUPAC Name |
2-(4-bromophenyl)sulfanyl-4-(4-fluorophenyl)pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10BrFN2S/c19-13-3-7-15(8-4-13)23-18-17(11-21)16(9-10-22-18)12-1-5-14(20)6-2-12/h1-10H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXUROZCZHWHGQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C(=NC=C2)SC3=CC=C(C=C3)Br)C#N)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10BrFN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(Adamantan-1-yloxy)-3-[benzyl(ethyl)amino]propan-2-ol hydrochloride](/img/structure/B2713300.png)

![N-(4-ethoxyphenyl)-2-((5-oxo-4-(thiophen-2-ylmethyl)-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)acetamide](/img/structure/B2713304.png)
![(4-chlorophenyl)(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2713305.png)





![N-(3-phenylpropyl)-2-(2-(pyrazin-2-yl)-1H-benzo[d]imidazol-1-yl)acetamide](/img/structure/B2713315.png)


![N-(2-(6-((2-((4-chlorophenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-fluorobenzamide](/img/structure/B2713320.png)